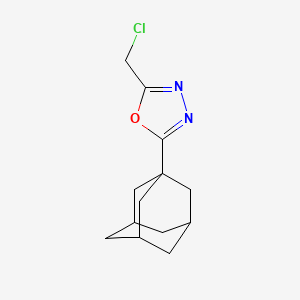

2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(1-adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-7-11-15-16-12(17-11)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWRCOVGLFMNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the following steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, a hydrazide derived from adamantane can be reacted with a chloromethyl carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

-

Chloromethylation: : The introduction of the chloromethyl group can be achieved through chloromethylation reactions. This can involve the reaction of the oxadiazole intermediate with formaldehyde and hydrochloric acid or other chloromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides. Reduction reactions can also modify the oxadiazole ring or the adamantyl group.

Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or amines (RNH2) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines substituted at the chloromethyl position.

Oxidation Products: Oxadiazole N-oxides or other oxidized derivatives.

Reduction Products: Reduced forms of the oxadiazole ring or the adamantyl group.

Scientific Research Applications

Synthesis of 2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole

The synthesis of this compound typically involves the reaction of 1-adamantanecarbonyl chloride with specific carboxylic acid hydrazides in a suitable solvent such as pyridine. This process leads to the formation of the oxadiazole ring through cyclization reactions facilitated by phosphorus oxychloride. The resulting compound exhibits a chloromethyl group that can be further modified to enhance its biological activity .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds demonstrate activity against various strains of bacteria and fungi:

- Bacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has shown minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

- Fungal Activity : In vitro studies have demonstrated antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Anticancer Activity

Recent investigations into the anticancer properties of this compound derivatives have yielded promising results:

- Cell Viability Studies : Compounds derived from this oxadiazole have shown cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231. For instance, one derivative exhibited an IC50 value of 2.5 µM against MCF-7 cells, indicating strong anti-cancer potential .

- Mechanism of Action : The mechanism underlying these effects may involve inhibition of specific cellular pathways related to cancer cell proliferation and survival .

Pharmacological Insights

The pharmacological profile of this compound suggests it could serve as a lead compound for developing new therapeutic agents:

Anti-inflammatory Properties

Research has indicated that oxadiazoles possess anti-inflammatory activities. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in vitro .

Potential in Treating Tuberculosis

Some studies have explored the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds with similar structures have demonstrated significant antimycobacterial activity, suggesting that this compound may also hold promise in this area .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole depends on its application:

Biological Activity: In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The adamantyl group can enhance binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding or other interactions.

Chemical Reactivity: The chloromethyl group is a reactive site for nucleophilic attack, facilitating the formation of various derivatives. The oxadiazole ring can undergo electronic rearrangements, influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

2-(1-Adamantyl)-1,3,4-oxadiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

5-(Chloromethyl)-1,3,4-oxadiazole: Lacks the adamantyl group, resulting in different physical and chemical properties.

2-(1-Adamantyl)-5-methyl-1,3,4-oxadiazole:

Uniqueness

2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole is unique due to the combination of the adamantyl group’s stability and the reactivity of the chloromethyl group. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.

Biological Activity

2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this oxadiazole derivative, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer effects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-adamantanecarbonyl chloride with various carboxylic acid hydrazides in the presence of phosphorus oxychloride. This method has been shown to yield high-purity compounds suitable for biological testing .

Antimicrobial Activity

The compound has demonstrated potent antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Studies indicate that this compound exhibits significant bacteriostatic effects. It was tested against both Gram-positive and Gram-negative bacteria using the microdilution method. The results showed a minimum inhibitory concentration (MIC) of 5000 μg/mL against Citrobacter freundii, Haemophilus influenzae, and Streptococcus pneumoniae .

- Antifungal Activity : The compound also showed activity against yeast-like fungi such as Candida albicans, though specific MIC values were not detailed in the available literature .

Anti-inflammatory Effects

In vitro studies have indicated that derivatives of the oxadiazole scaffold exhibit anti-inflammatory properties . Compounds similar to this compound have been shown to reduce inflammation markers significantly in various assays .

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines:

- Cell Viability Assays : In studies involving human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer), the compound exhibited IC50 values ranging from 39.9% to 73.2% depending on the concentration and exposure time. These results suggest that it effectively reduces cell viability in a dose-dependent manner .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells. The percentage of apoptotic cells ranged from 9.4% to 51.2%, indicating a strong potential for inducing programmed cell death .

Summary of Biological Activities

| Activity Type | Effect | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Significant inhibition against Gram-positive/negative bacteria | MIC = 5000 μg/mL |

| Antifungal | Effective against Candida albicans | Specific MIC not detailed |

| Anti-inflammatory | Reduction in inflammation markers | Not quantified |

| Anticancer | Reduced cell viability in cancer lines | IC50 = 39.9% - 73.2% |

| Apoptosis Induction | Increased apoptosis in treated cells | Up to 51.2% apoptotic cells |

Q & A

Q. What are the optimal synthetic routes for 2-(1-Adamantyl)-5-(chloromethyl)-1,3,4-oxadiazole?

A common method involves cyclization reactions using POCl₃ as a cyclizing agent. For example, chloroacetic acid (1.2 eq) is refluxed with an acid hydrazide derivative (1 eq) in POCl₃ for 5–6 hours, followed by neutralization with NaOH and purification via column chromatography (n-hexane:EtOAc). Alternative routes include nucleophilic substitution, where Na₂CO₃ in acetonitrile facilitates the reaction of propargyl bromides with adamantyl-oxadiazole precursors at 50°C .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : Key signals include adamantyl protons (δ ~1.6–2.1 ppm, multiplet) and chloromethyl groups (δ ~4.6–4.8 ppm, singlet). Aromatic protons in substituted oxadiazoles appear downfield (δ ~7.0–8.5 ppm) .

- HRMS : Confirm molecular weight (e.g., C₁₃H₁₆ClN₃O requires [M+H]⁺ = 274.10). Discrepancies >2 ppm suggest impurities .

- X-ray crystallography : Resolves steric effects of the adamantyl group and chloromethyl orientation. For example, Hirshfeld surface analysis reveals dominant H···Cl interactions in analogous compounds .

Q. What role does the adamantyl group play in the compound’s stability and reactivity?

The adamantyl group enhances thermal stability due to its rigid, hydrophobic structure. In crystallographic studies, it minimizes π-π stacking interactions, reducing aggregation in solution. However, steric hindrance may slow nucleophilic substitutions at the chloromethyl site .

Advanced Research Questions

Q. How can computational methods predict biological activity or material properties?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., fungal succinate dehydrogenase (SDH)). The chloromethyl group may form halogen bonds with Leu135 or His272 residues, similar to penthiopyrad .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps). Adamantyl’s electron-donating effects may lower oxidation potentials .

Q. How do structural modifications influence antifungal activity?

- Substituent effects : Replacing chloromethyl with thiomethyl (e.g., 5-(prop-2-yn-1-ylthio)) improves fungicidal activity against Sclerotinia sclerotiorum (IC₅₀ < 10 µg/mL). Conversely, bulkier groups reduce membrane permeability .

- SAR studies : Analogues with 4-fluorophenyl or 4-chlorophenyl substituents show contradictory bioactivity; resolve via competitive binding assays .

Q. What crystallographic insights explain intermolecular interactions?

Single-crystal X-ray diffraction of related adamantyl-oxadiazoles reveals:

- Packing motifs : Adamantyl groups adopt chair conformations, creating voids occupied by chloromethyl moieties.

- H-bonding : Weak C–H···O/N interactions dominate (e.g., C7–H7···N1, 2.60 Å), stabilizing the lattice .

Data Contradictions and Resolution

- Bioactivity variability : Some studies report high activity against Rhizoctonia solani (IC₅₀ = 50 µg/mL), while others show no effect. Re-evaluate using standardized mycelial growth inhibition assays .

- Synthetic yields : POCl₃-based routes yield 60–70%, but Na₂CO₃-mediated methods achieve >80%. Optimize stoichiometry (1:1.2 ratio of hydrazide:chloroacetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.